molecular formula C21H18BrNO5 B14090553 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090553
M. Wt: 444.3 g/mol
InChI Key: VNULTAQBPCHZFZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound to introduce the propyl group.

    Cyclization: The formation of the chromeno[2,3-c]pyrrole ring system is achieved through a cyclization reaction, often under acidic conditions.

    Hydroxylation and Methoxylation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a unique ring system, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18BrNO5

Molecular Weight

444.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H18BrNO5/c1-3-8-23-17(11-9-13(22)19(25)15(10-11)27-2)16-18(24)12-6-4-5-7-14(12)28-20(16)21(23)26/h4-7,9-10,17,25H,3,8H2,1-2H3

InChI Key

VNULTAQBPCHZFZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

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